molecular formula C22H23FN6O5S B12394631 hCA/VEGFR-2-IN-4

hCA/VEGFR-2-IN-4

货号: B12394631
分子量: 502.5 g/mol
InChI 键: WPEPLSTVKMUEGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

hCA/VEGFR-2-IN-4, also known as compound 15b, is an indolinylbenzenesulfonamide. It serves as a potential dual inhibitor targeting cancer-related human carbonic anhydrases IX and XII, as well as vascular endothelial growth factor receptor 2. This compound exhibits significant inhibitory activity against these targets, making it a promising candidate for cancer treatment .

准备方法

The synthesis of hCA/VEGFR-2-IN-4 involves the preparation of indolinylbenzenesulfonamide derivatives. The synthetic route typically includes the following steps:

化学反应分析

hCA/VEGFR-2-IN-4 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

hCA/VEGFR-2-IN-4 has several scientific research applications:

    Chemistry: It is used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.

    Biology: The compound is utilized in biological assays to investigate its inhibitory effects on carbonic anhydrases and vascular endothelial growth factor receptor 2.

    Medicine: this compound shows potential as an anticancer agent due to its ability to inhibit key enzymes and receptors involved in cancer progression.

    Industry: The compound can be used in the development of new therapeutic agents and in drug discovery research

作用机制

The mechanism of action of hCA/VEGFR-2-IN-4 involves the inhibition of carbonic anhydrases IX and XII, as well as vascular endothelial growth factor receptor 2. The compound binds to the active sites of these enzymes and receptors, preventing their normal function. This inhibition leads to reduced tumor growth and angiogenesis, making it a promising candidate for cancer therapy .

相似化合物的比较

hCA/VEGFR-2-IN-4 is unique due to its dual inhibitory activity. Similar compounds include:

These compounds share similar inhibitory targets but differ in their chemical structures and specific inhibitory profiles, highlighting the uniqueness of this compound.

属性

分子式

C22H23FN6O5S

分子量

502.5 g/mol

IUPAC 名称

N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H23FN6O5S/c23-14-1-6-18-17(11-14)20(22(32)26-18)27-28-21(31)13-7-9-29(10-8-13)12-19(30)25-15-2-4-16(5-3-15)35(24,33)34/h1-6,11,13,26,32H,7-10,12H2,(H,25,30)(H2,24,33,34)

InChI 键

WPEPLSTVKMUEGZ-UHFFFAOYSA-N

规范 SMILES

C1CN(CCC1C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。